molecular formula C11H13F2NO2S2 B2929725 1,1-Difluoro-6-(thiophene-2-sulfonyl)-6-azaspiro[2.5]octane CAS No. 2097861-49-7

1,1-Difluoro-6-(thiophene-2-sulfonyl)-6-azaspiro[2.5]octane

Cat. No.: B2929725
CAS No.: 2097861-49-7
M. Wt: 293.35
InChI Key: JCJHHUVVNLWDDD-UHFFFAOYSA-N
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Description

1,1-Difluoro-6-(thiophene-2-sulfonyl)-6-azaspiro[25]octane is a synthetic compound that features a unique spirocyclic structure The presence of both difluoro and thiophene-sulfonyl groups imparts distinct chemical properties, making it an interesting subject for various scientific studies

Scientific Research Applications

1,1-Difluoro-6-(thiophene-2-sulfonyl)-6-azaspiro[2.5]octane has several scientific research applications:

Mechanism of Action

Without specific context (such as biological activity), it’s difficult to predict the mechanism of action for this compound. If it’s an active pharmaceutical ingredient, its mechanism would depend on how it interacts with biological targets in the body .

Preparation Methods

The synthesis of 1,1-Difluoro-6-(thiophene-2-sulfonyl)-6-azaspiro[2.5]octane typically involves multiple steps, starting with the formation of the spirocyclic core. One common method involves the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions . The thiophene ring can be introduced through ring-forming multicomponent reactions . Industrial production methods may involve scaling up these reactions while ensuring the purity and yield of the final product.

Chemical Reactions Analysis

1,1-Difluoro-6-(thiophene-2-sulfonyl)-6-azaspiro[2.5]octane undergoes various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

1,1-Difluoro-6-(thiophene-2-sulfonyl)-6-azaspiro[2.5]octane can be compared with other spirocyclic compounds and thiophene derivatives:

The uniqueness of 1,1-Difluoro-6-(thiophene-2-sulfonyl)-6-azaspiro[2

Properties

IUPAC Name

2,2-difluoro-6-thiophen-2-ylsulfonyl-6-azaspiro[2.5]octane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13F2NO2S2/c12-11(13)8-10(11)3-5-14(6-4-10)18(15,16)9-2-1-7-17-9/h1-2,7H,3-6,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCJHHUVVNLWDDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12CC2(F)F)S(=O)(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13F2NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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